(2-Fluoro-3,4-dimethoxyphenyl)methanol

Description

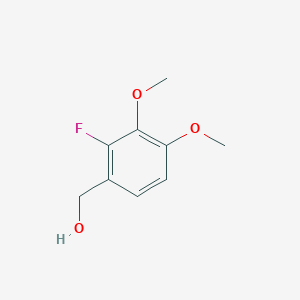

(2-Fluoro-3,4-dimethoxyphenyl)methanol is a fluorinated aromatic alcohol characterized by a benzyl alcohol core (-CH₂OH) attached to a benzene ring substituted with fluorine at position 2 and methoxy (-OCH₃) groups at positions 3 and 4. This compound is of interest in medicinal and synthetic chemistry due to the electronic effects of fluorine and methoxy groups, which influence reactivity, stability, and bioavailability.

The reduction of aldehydes to primary alcohols (e.g., via NaBH₄ or catalytic hydrogenation) is a standard method, suggesting a plausible route for obtaining the methanol derivative.

Properties

Molecular Formula |

C9H11FO3 |

|---|---|

Molecular Weight |

186.18 g/mol |

IUPAC Name |

(2-fluoro-3,4-dimethoxyphenyl)methanol |

InChI |

InChI=1S/C9H11FO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4,11H,5H2,1-2H3 |

InChI Key |

KENAPLUXUWNTDX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)CO)F)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, highlighting differences in substituents, functional groups, and physicochemical properties:

Halogen Substitution: Fluoro vs. Chloro

- Electron Effects : Fluorine’s high electronegativity withdraws electron density from the aromatic ring, enhancing stability and resistance to electrophilic substitution. Chlorine, being less electronegative but larger, offers weaker inductive effects but may increase lipophilicity .

- Molecular Weight : The chloro analogue (202.64 g/mol) is ~16.46 g/mol heavier than the fluoro compound due to chlorine’s atomic mass .

- Reactivity : Chloro-substituted compounds are more prone to nucleophilic aromatic substitution (NAS) compared to fluoro derivatives, which are typically inert under similar conditions.

Functional Group Variations

- Carboxylic Acid vs. Alcohol : The acetic acid derivative (C₁₀H₁₁FO₄) exhibits higher polarity and acidity (pKa ~2.5–4.5 for -COOH) compared to the alcohol (pKa ~15–16 for -CH₂OH), making it more water-soluble but less stable in acidic environments .

- Aldehyde Precursor: The aldehyde (C₉H₉FO₃) serves as a synthetic intermediate; its carbonyl group (-CHO) is highly reactive, enabling reductions or condensations to generate downstream derivatives like the target methanol compound .

Substituent Position and Electronic Effects

- Dihydroxy vs. Dimethoxy : The dihydroxy analogue (2-Fluoro-3,4-dihydroxyphenethylamine HCl) lacks methoxy protection, increasing hydrogen-bonding capacity and water solubility. However, the free hydroxyl groups may reduce metabolic stability compared to methoxy-protected compounds .

- Methoxy Groups : The 3,4-dimethoxy substitution in the target compound provides steric bulk and electron-donating effects, stabilizing the aromatic ring and directing electrophilic reactions to specific positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.